molecular formula C21H19ClN4O3 B2516468 2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251674-24-4

2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B2516468
CAS No.: 1251674-24-4
M. Wt: 410.86
InChI Key: QLTURXNNTZSQST-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxypropyl group, and a pyrazoloquinoline core

Mechanism of Action

Target of Action

AKOS021829643, also known as F3406-2996, is a novel small-molecule inhibitor that primarily targets the Lymphocytic Choriomeningitis Virus (LCMV) . The compound specifically interferes with the LCMV glycoprotein GP2 , which is critical for the virus’s entry into host cells .

Mode of Action

F3406-2996 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interaction is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to affect the SSP–GP2 subunit interface of the LASV glycoprotein, thereby blocking pH-dependent viral fusion .

Biochemical Pathways

The primary biochemical pathway affected by F3406-2996 is the viral entry pathway of LCMV. By inhibiting the pH-dependent fusion mediated by the LCMV glycoprotein GP2, F3406-2996 prevents the virus from entering host cells and initiating replication . This disruption of the viral life cycle effectively inhibits the multiplication of the virus.

Result of Action

The primary result of F3406-2996’s action is the inhibition of LCMV multiplication. By preventing the virus from entering host cells, the compound effectively stops the virus from replicating and spreading . This can help to limit the severity of an LCMV infection and may contribute to the clearance of the virus from the body.

Action Environment

The efficacy and stability of F3406-2996 are likely to be influenced by various environmental factors, including the pH of the endosome compartment where it interacts with the LCMV glycoprotein GP2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazoloquinoline skeleton.

    Introduction of the chlorophenyl group: This is achieved through electrophilic aromatic substitution reactions.

    Attachment of the methoxypropyl group: This step involves nucleophilic substitution reactions to introduce the methoxypropyl moiety.

    Formation of the carboxamide group: This is typically done through amidation reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on biological systems.

    Industrial Processes: The compound is explored for its potential use in industrial processes, including catalysis and material science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups and its pyrazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3-methoxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c1-29-10-2-9-23-20(27)13-3-8-18-16(11-13)19-17(12-24-18)21(28)26(25-19)15-6-4-14(22)5-7-15/h3-8,11-12,25H,2,9-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZYVYLJFSERAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=O)N(N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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